molecular formula C19H22FN5O2 B2898573 N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946231-27-2

N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2898573
CAS RN: 946231-27-2
M. Wt: 371.416
InChI Key: GEWLVMXCNRJOFD-UHFFFAOYSA-N
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Description

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They are known to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .


Synthesis Analysis

Methods for the synthesis of azolo [X,Y- c ] [1,2,4]triazines are basically reduced to two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring .


Molecular Structure Analysis

The structure of 1,2,4-triazines is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

1,2,4-Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Mechanism of Action

While the mechanism of action for the specific compound you’re asking about isn’t available, many 1,2,4-triazines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Future Directions

The development and targeted synthesis of azolo [1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents .

properties

IUPAC Name

N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c20-13-7-9-15(10-8-13)24-11-12-25-18(27)16(22-23-19(24)25)17(26)21-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWLVMXCNRJOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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